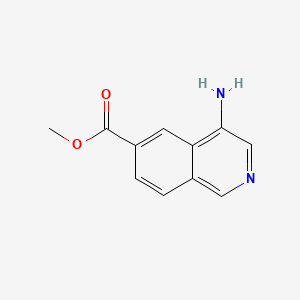
Methyl 4-aminoisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminoisoquinoline-6-carboxylate typically involves the reaction of 4-nitroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Methyl 4-aminoisoquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C under hydrogen atmosphere.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: 4-nitroisoquinoline-6-carboxylate.
Reduction: this compound.
Substitution: Derivatives of isoquinoline with different substituents at the 4-position.
科学的研究の応用
Methyl 4-aminoisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of Methyl 4-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Isoquinoline: The parent compound from which Methyl 4-aminoisoquinoline-6-carboxylate is derived.
Chloroquine: An antimalarial drug with a quinoline backbone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ester functional groups make it versatile for various chemical transformations and potential therapeutic applications .
生物活性
Methyl 4-aminoisoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Research indicates that this compound interacts with various cellular targets, modulating enzyme activity and influencing protein interactions. The presence of the amino and carboxylate groups allows for multiple chemical modifications, enhancing its therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases, which are crucial in various signaling pathways associated with cancer progression.
- Anti-inflammatory Effects: Studies have demonstrated its ability to suppress inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Anticancer Activity
This compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have reported IC50 values ranging from moderate to high potency, indicating its effectiveness in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| AGS (gastric adenocarcinoma) | 0.58 - 15.43 | |
| HL-60 (promyelocytic leukemia) | 1.19 - 1.24 | |
| MRC-5 (normal lung fibroblast) | >100 |
Case Study: A study demonstrated that methyl 4-aminoisoquinoline derivatives exhibited selective cytotoxicity against gastric cancer cells while sparing normal fibroblasts, highlighting their potential for targeted cancer therapy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using BV2 microglial cells showed that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other isoquinoline derivatives, which have been studied for their biological activities. The following table summarizes some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 1-aminoisoquinoline-6-carboxylate | Amino group at position 1 | Different reactivity patterns |
| 4-Aminoisoquinoline | Lacks carboxylate ester functionality | Broader biological activities |
| Isoquinoline | Basic structure without additional groups | Less specificity in therapeutic applications |
Research Findings and Applications
Ongoing research into this compound focuses on its synthesis routes and therapeutic applications. Notably, it serves as a precursor for developing kinase inhibitors targeting various diseases, including cancer and inflammatory disorders.
Synthesis Methods
Several synthetic routes have been established for producing this compound, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Efficient synthesis methods are crucial for facilitating large-scale production for research and clinical applications.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 4-aminoisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-5-13-6-10(12)9(8)4-7/h2-6H,12H2,1H3 |
InChIキー |
HOSKRQAHSHTZKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=NC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















